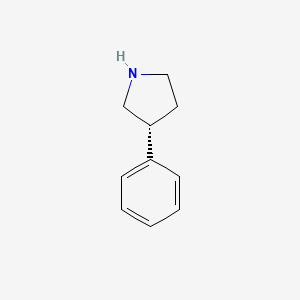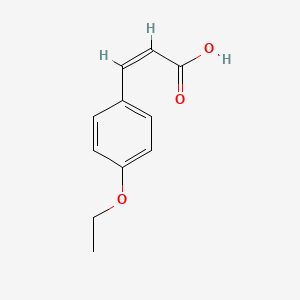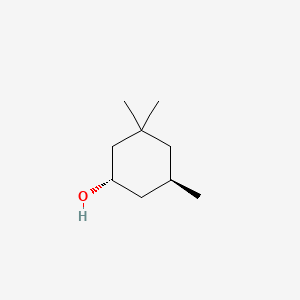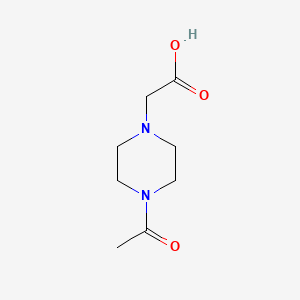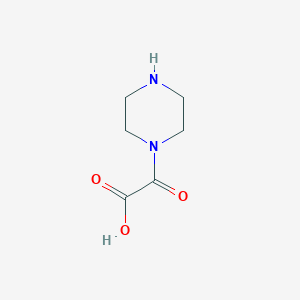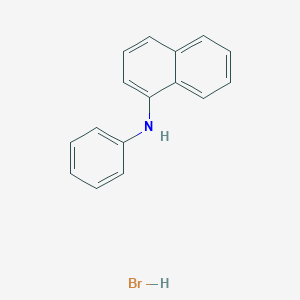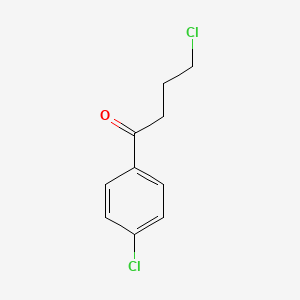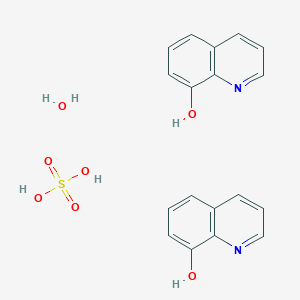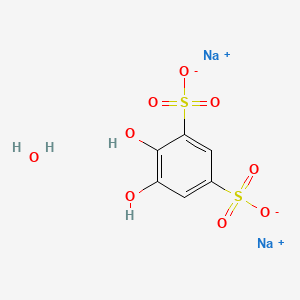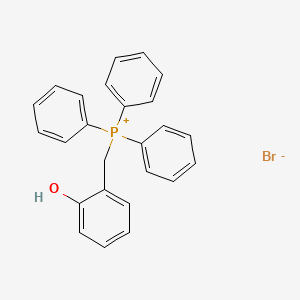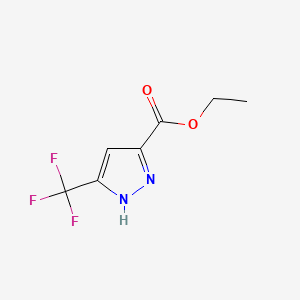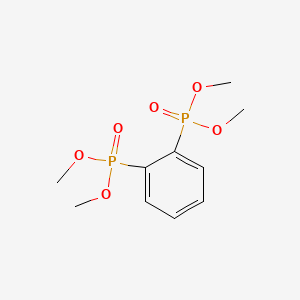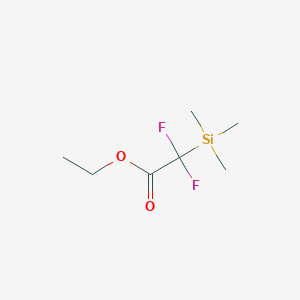
二氟(三甲基硅基)乙酸乙酯
描述
Ethyl difluoro(trimethylsilyl)acetate, also known as Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate, is a chemical compound with the molecular formula C7H14F2O2Si . It has a molecular weight of 196.27 .
Molecular Structure Analysis
The InChI code for Ethyl difluoro(trimethylsilyl)acetate is1S/C7H14F2O2Si/c1-5-11-6(10)7(8,9)12(2,3)4/h5H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Ethyl difluoro(trimethylsilyl)acetate is a liquid at room temperature . It has a specific gravity of 1.03 and a refractive index of 1.39 . The compound has a flash point of 55 °C/20mm .科学研究应用
后期二氟甲基化
二氟(三甲基硅基)乙酸乙酯用于后期二氟甲基化 . 该过程涉及形成 X–CF2H 键,其中 X 可以是 C (sp)、C (sp2)、C (sp3)、O、N 或 S . 包括二氟(三甲基硅基)乙酸乙酯在内的多种二氟甲基化试剂的发明极大地促进了该领域的研究 .
二氟甲基芳烃的合成
该化合物也用于合成二氟甲基芳烃 (ArCF2H) 以及导致 C (sp3)–CF2H 键形成的方法 . 这简化了对药物相关分子的获取,并引起了工艺化学的兴趣 .
实验室化学品
二氟(三甲基硅基)乙酸乙酯用于制造实验室化学品 . 它是实验室环境中发生的许多化学反应和过程中的关键组成部分 .
科学研究与开发
该化合物广泛用于科学研究与开发 . 它用于开发新物质和探索新型化学反应 .
2,2-二溴-2-(三甲基硅基)乙酸乙酯的合成
三甲基硅基乙酸乙酯是一种相关化合物,用于合成 2,2-二溴-2-(三甲基硅基)乙酸乙酯 . 二氟(三甲基硅基)乙酸乙酯很可能以类似的方式使用。
可烯醇化的醛和酮的硅烷化
三甲基硅基乙酸乙酯也用于硅烷化可烯醇化的醛和酮 . 鉴于结构相似性,二氟(三甲基硅基)乙酸乙酯可能用于相同目的。
安全和危害
Ethyl difluoro(trimethylsilyl)acetate is classified as a flammable liquid and vapor. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
作用机制
Target of Action
Ethyl difluoro(trimethylsilyl)acetate is a reagent used in organic synthesis . It is primarily targeted at carbon atoms in organic compounds, where it can introduce a difluoromethyl group . This group can significantly alter the properties of the target molecule, making it a valuable tool in the development of new pharmaceuticals and other biologically active compounds .
Mode of Action
The mode of action of Ethyl difluoro(trimethylsilyl)acetate involves the transfer of a difluoromethyl group to a target molecule . This process is facilitated by the presence of a trimethylsilyl group in the Ethyl difluoro(trimethylsilyl)acetate molecule, which acts as a leaving group, allowing the difluoromethyl group to form a bond with the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by Ethyl difluoro(trimethylsilyl)acetate will depend on the specific target molecule. The introduction of a difluoromethyl group can significantly alter the properties of the target molecule, potentially affecting its reactivity, stability, and interactions with other molecules . This can have downstream effects on various biochemical pathways, particularly in the context of drug development.
Pharmacokinetics
As a reagent used in organic synthesis, it is likely that these properties would be significantly influenced by the specific context in which it is used, including the nature of the target molecule and the conditions of the reaction .
Result of Action
The primary result of the action of Ethyl difluoro(trimethylsilyl)acetate is the introduction of a difluoromethyl group into a target molecule . This can significantly alter the properties of the target molecule, potentially enhancing its reactivity, stability, or interactions with other molecules . In the context of drug development, this could lead to the creation of new pharmaceuticals with improved efficacy, safety, or pharmacokinetic properties .
属性
IUPAC Name |
ethyl 2,2-difluoro-2-trimethylsilylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2O2Si/c1-5-11-6(10)7(8,9)12(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAKYYSMROBYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374562 | |
| Record name | Ethyl trimethylsilyldifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205865-67-4 | |
| Record name | Ethyl trimethylsilyldifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ethyl difluoro(trimethylsilyl)acetate enable the synthesis of difluoromethylated pyridines?
A1: This reagent participates in copper-promoted cross-coupling reactions with halopyridines. [] The reaction proceeds through a nucleophilic substitution mechanism, where the halopyridine acts as the electrophile. Subsequent decarboxylation then yields the desired difluoromethylated pyridine product. This synthetic route is considered efficient and convenient for accessing this important class of compounds.
Q2: What makes ethyl difluoro(trimethylsilyl)acetate particularly useful for incorporating difluoromethylene groups?
A2: This reagent serves as a precursor to difluorocarbene (:CF2) or its synthetic equivalents. [] The trimethylsilyl group can be readily cleaved under various reaction conditions, generating the reactive difluorocarbene species. This carbene can then undergo a range of transformations, including cyclopropanation and insertion reactions, enabling the incorporation of the difluoromethylene (CF2) unit into target molecules.
Q3: Can ethyl difluoro(trimethylsilyl)acetate be used to synthesize other heterocycles besides pyridines?
A3: While the provided research focuses on pyridine synthesis, the underlying reactivity principles suggest broader applications. [, ] Ethyl difluoro(trimethylsilyl)acetate can potentially be utilized to synthesize other difluoromethylated heterocycles. For instance, reactions with imines can lead to the formation of 3,3-difluoroazetidinones. [] Exploring the reactivity of this reagent with various electrophiles under different reaction conditions could unlock novel synthetic routes to diverse difluoromethylated heterocyclic compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

